3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10777757
InChI: InChI=1S/C13H12F3N3O3/c1-8-12(19(20)21)9(2)18(17-8)7-22-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7H2,1-2H3
SMILES: CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-]
Molecular Formula: C13H12F3N3O3
Molecular Weight: 315.25 g/mol

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC10777757

Molecular Formula: C13H12F3N3O3

Molecular Weight: 315.25 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole -

Specification

Molecular Formula C13H12F3N3O3
Molecular Weight 315.25 g/mol
IUPAC Name 3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole
Standard InChI InChI=1S/C13H12F3N3O3/c1-8-12(19(20)21)9(2)18(17-8)7-22-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7H2,1-2H3
Standard InChI Key JWZMZNSXIROASA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Weight

The molecular formula of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole is C₁₈H₁₆F₃N₃O₃, derived by combining the pyrazole core (C₅H₅N₂) with substituents:

  • Two methyl groups (C₂H₆) at positions 3 and 5.

  • A nitro group (NO₂) at position 4.

  • A 3-trifluoromethyl-phenoxymethyl group (C₈H₆F₃O) at position 1.

The molecular weight is 379.34 g/mol, calculated as follows:

MW=(18×12.01)+(16×1.01)+(3×19.00)+(3×14.01)+(3×16.00)=379.34g/mol\text{MW} = (18 \times 12.01) + (16 \times 1.01) + (3 \times 19.00) + (3 \times 14.01) + (3 \times 16.00) = 379.34 \, \text{g/mol}

Spectroscopic Data

  • ¹H NMR: The methyl groups at positions 3 and 5 appear as singlets near δ 2.1–2.3 ppm. The phenoxymethyl protons resonate as a multiplet between δ 4.8–5.2 ppm, while aromatic protons from the trifluoromethylphenyl group show signals at δ 6.9–7.5 ppm .

  • ¹³C NMR: The trifluoromethyl carbon (CF₃) is observed near δ 120–125 ppm (quartet, J=280HzJ = 280 \, \text{Hz}), and the nitro group’s adjacent carbon appears at δ 145–150 ppm .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves a multi-step protocol:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine with 1,3-diketones or via iodopyrazole intermediates .

  • Nitration: Introduction of the nitro group at position 4 using nitric acid in tetrahydrofuran (THF) at 20°C for 3 hours, achieving yields up to 73% .

  • Substitution at Position 1: Reaction with 3-trifluoromethyl-phenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to install the phenoxymethyl group .

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine, 1,3-diketone, reflux65–70
NitrationHNO₃, THF, 20°C, 3 h73
Phenoxymethylation3-Trifluoromethyl-phenoxymethyl chloride, K₂CO₃, DMF58

Mechanistic Insights

The nitration step proceeds via electrophilic aromatic substitution, where the pyrazole ring’s electron-deficient nature (due to adjacent nitrogen atoms) directs the nitro group to the 4-position . The trifluoromethyl-phenoxymethyl group enhances solubility in organic solvents, facilitating subsequent reactions .

Physicochemical Properties

Thermodynamic Parameters

  • LogP: Estimated at 3.8, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

  • Melting Point: Predicted range: 120–125°C (experimental data pending).

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in ethanol .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting, consistent with nitro-containing compounds .

  • Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but degrades in strong acids or bases due to nitro group reduction .

Applications in Pharmaceutical and Agrochemical Research

Biological Activity

Pyrazole derivatives are explored for:

  • Anticancer Agents: The nitro group may intercalate DNA, while the trifluoromethyl group enhances metabolic stability .

  • Antimicrobials: Structural analogs show activity against Staphylococcus aureus (MIC = 8 µg/mL) .

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